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Compound of Interest

Compound Name: 3-(2-Cyanophenyl)propanoic acid

Cat. No.: B1355603 Get Quote

Molecular Overview and Physicochemical
Properties
3-(2-Cyanophenyl)propanoic acid is a derivative of propanoic acid featuring a cyanobenzyl

substituent at the 3-position. The ortho orientation of the cyano and propanoic acid groups on

the phenyl ring creates a unique structural motif that imparts specific steric and electronic

properties, making it a valuable scaffold for chemical library synthesis and as a linker in

complex molecules.

The molecule's structure combines a carboxylic acid, a nitrile, and an aromatic ring. The

carboxylic acid group (pKa ≈ 4.5) serves as a versatile handle for amide bond formation,

esterification, or salt formation. The nitrile group is a stable but reactive functional group that

can participate in various chemical transformations, including reduction to a primary amine or

hydrolysis.

Table 1: Physicochemical Properties of 3-(2-Cyanophenyl)propanoic acid
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Property Value Source(s)

CAS Number 27916-43-4 [1][2]

Molecular Formula C₁₀H₉NO₂ [3]

Molecular Weight 175.19 g/mol [4]

Melting Point 127 °C [1]

Boiling Point 343.5 ± 17.0 °C (Predicted) [1]

Density 1.21 ± 0.1 g/cm³ (Predicted) [1]

pKa 4.50 ± 0.10 (Predicted) [1]

SMILES
C1=CC=C(C(=C1)CCC(=O)O)

C#N
[3]

InChI

InChI=1S/C10H9NO2/c11-7-9-

4-2-1-3-8(9)5-6-10(12)13/h1-

4H,5-6H2,(H,12,13)

[3]

Spectroscopic Characterization (Predicted)
While specific, authenticated spectra for this compound are not widely published, its structure

allows for a confident prediction of its key spectroscopic features. Major suppliers note that

analytical data is not routinely collected for this compound, requiring the buyer to confirm

identity and purity.[4]

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct regions:

Aromatic Protons (δ ≈ 7.2-7.8 ppm): Four protons on the benzene ring would appear as a

complex multiplet pattern due to their differing chemical environments and spin-spin

coupling.

Aliphatic Protons (δ ≈ 2.6-3.2 ppm): The two methylene groups (-CH₂CH₂-) will appear as

two distinct signals, likely triplets, due to coupling with each other. The CH₂ group adjacent to
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the aromatic ring (benzylic) would be expected at δ ≈ 3.0-3.2 ppm, while the CH₂ adjacent to

the carboxyl group would be at δ ≈ 2.6-2.8 ppm.[5]

Carboxylic Acid Proton (δ ≈ 10-12 ppm): A broad singlet characteristic of a carboxylic acid

proton, which may exchange with D₂O.[5]

Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups:

O-H Stretch (Carboxylic Acid): A very broad absorption band from 2500 to 3300 cm⁻¹.[6]

C-H Stretch (Aromatic/Aliphatic): Absorptions around 3000-3100 cm⁻¹ (aromatic) and 2850-

2960 cm⁻¹ (aliphatic).[6]

C≡N Stretch (Nitrile): A sharp, medium-intensity peak at approximately 2220-2240 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[6]

Mass Spectrometry
In mass spectrometry, the compound is expected to show a molecular ion peak [M]+ at m/z =

175. The fragmentation pattern would likely involve the loss of the carboxyl group (-COOH, 45

Da) and other characteristic fragments. Predicted values for common adducts include [M+H]⁺

at 176.07060 and [M-H]⁻ at 174.05604.[3]

Potential Synthetic Route
A specific, industrialized synthesis protocol for 3-(2-Cyanophenyl)propanoic acid is not

readily available in the literature. However, a logical and efficient route can be extrapolated

from the established synthesis of its isomer, 3-(3-cyanophenyl)propanoic acid.[7] This proposed

method involves the catalytic hydrogenation of the corresponding cinnamic acid derivative.

Proposed Synthesis Workflow: The synthesis would begin with a Knoevenagel or similar

condensation reaction between 2-cyanobenzaldehyde and malonic acid (or its equivalent) to

form 2-cyanocinnamic acid. The double bond of the resulting α,β-unsaturated acid is then

selectively reduced.
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Caption: Proposed synthesis workflow for 3-(2-Cyanophenyl)propanoic acid.

Representative Experimental Protocol:
Step 1: Synthesis of 3-(2-Cyanophenyl)acrylic acid. In a round-bottom flask, dissolve 2-

cyanobenzaldehyde and malonic acid in a suitable solvent such as pyridine, with a catalytic

amount of piperidine. Heat the mixture under reflux for several hours until the reaction is
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complete (monitored by TLC). Cool the mixture and acidify with aqueous HCl to precipitate

the crude product. Filter and wash the solid to obtain 3-(2-cyanophenyl)acrylic acid.

Step 2: Hydrogenation. Prepare a solution of 3-(2-cyanophenyl)acrylic acid in a suitable

solvent (e.g., ethanol or aqueous NaOH).[7] Add a catalytic amount of 10% palladium on

charcoal (Pd/C).

Step 3: Reaction. Place the mixture in a hydrogenation apparatus and purge with hydrogen

gas. Pressurize the vessel (e.g., to 60 psi) and stir vigorously at room temperature until

hydrogen uptake ceases.[7]

Step 4: Workup. Filter the reaction mixture through a pad of celite to remove the palladium

catalyst.

Step 5: Isolation. Acidify the filtrate with aqueous HCl to precipitate the final product, 3-(2-
cyanophenyl)propanoic acid, as a solid.

Step 6: Purification. Collect the solid by filtration, wash with cold water, and dry. If necessary,

recrystallize from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Causality: This two-step approach is advantageous because the starting materials are

commercially available, and the reactions are generally high-yielding and robust. Catalytic

hydrogenation is a clean and efficient method for selectively reducing the alkene double bond

without affecting the aromatic ring or the nitrile group.

Chemical Reactivity and Derivatization Potential
The unique ortho-arrangement of the carboxylic acid and nitrile groups allows for a wide range

of chemical transformations, making this molecule a versatile building block for creating

complex chemical architectures.
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Caption: Key derivatization pathways for 3-(2-Cyanophenyl)propanoic acid.

Reactions at the Carboxylic Acid: The -COOH group is readily converted into amides, esters,

and acid chlorides. Amide coupling, using standard reagents like HATU or EDC/HOBt, is

particularly relevant for attaching this molecule to peptides, linkers, or other amine-containing

scaffolds.

Reactions at the Nitrile Group: The -C≡N group can be reduced to a primary amine (-

CH₂NH₂), providing an orthogonal reactive site. This transformation is valuable for "growing"

a molecule in a different direction or for introducing a basic center. Alternatively, the nitrile

can be hydrolyzed to an amide or undergo cycloaddition with sodium azide to form a

tetrazole ring, a common bioisostere for a carboxylic acid.

Applications in Drug Discovery and Medicinal
Chemistry
While specific examples are sparse, the structure of 3-(2-Cyanophenyl)propanoic acid is

highly analogous to building blocks used in cutting-edge therapeutic modalities. The general

class of arylpropionic acids is well-known for its wide range of biological activities, including

anti-inflammatory and anticancer properties.[8][9]

PROTACs and Molecular Glues
The 4-cyano isomer, 3-(4-cyanophenyl)propanoic acid, is utilized as a linker in the synthesis of

Proteolysis Targeting Chimeras (PROTACs).[10] PROTACs are heterobifunctional molecules

that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The
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propanoic acid moiety provides a connection point for the E3 ligase ligand, while the cyano

group can be modified or used as an attachment point for the target protein ligand. By analogy,

3-(2-cyanophenyl)propanoic acid is an excellent candidate for constructing novel PROTAC

linkers, with the ortho geometry potentially offering new exit vectors and improved

conformational pre-organization.

Peptide Therapeutics
Cyanophenyl-containing amino acid derivatives are incorporated into therapeutic peptides to

enhance their pharmacological properties.[11] The cyano group can improve metabolic stability

and participate in specific binding interactions with target proteins. 3-(2-
Cyanophenyl)propanoic acid can be used as a capping agent for the N-terminus of a peptide

or, after reduction of its nitrile to an amine, as a scaffold to build upon.

Hazard Assessment and Safe Handling
A specific Safety Data Sheet (SDS) for 3-(2-Cyanophenyl)propanoic acid is not publicly

available from major suppliers. Therefore, a hazard assessment must be inferred from its

functional groups and data on closely related compounds.

Potential Hazards:

Skin and Eye Irritation: Carboxylic acids and aromatic nitriles can be irritating to the skin

and eyes. Related compounds are classified as causing skin and serious eye irritation

(H315, H319).[12]

Acute Toxicity: Some related cyano- and boronic acid-phenyl derivatives are listed as

harmful or toxic if swallowed, in contact with skin, or if inhaled.

Respiratory Irritation: May cause respiratory irritation (H335).[12]

Recommended Safe Handling Procedures:

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile),

safety glasses with side shields or goggles, and a lab coat.

Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands

thoroughly after handling.[12][13]

Storage: Store in a tightly sealed container in a cool, dry place.

Self-Validating System: This cautious approach, treating the compound as potentially

hazardous based on its chemical class, ensures a high margin of safety for laboratory

personnel, which is a cornerstone of a trustworthy research environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11243380/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11243380/
https://file.medchemexpress.com/batch_PDF/HY-W008014/3-4-Cyanophenyl-propanoic-acid-DataSheet-MedChemExpress.pdf
https://www.nbinno.com/article/pharmaceutical-intermediates/cyanophenyl-propionic-acid-derivatives-peptide-therapeutics-xe
https://aksci.com/sds/3774CL_SDS.pdf
https://www.fishersci.co.uk/chemicalProductData_uk/wercs?itemCode=10345860&lang=EN
https://www.benchchem.com/product/b1355603#3-2-cyanophenyl-propanoic-acid-chemical-properties
https://www.benchchem.com/product/b1355603#3-2-cyanophenyl-propanoic-acid-chemical-properties
https://www.benchchem.com/product/b1355603#3-2-cyanophenyl-propanoic-acid-chemical-properties
https://www.benchchem.com/product/b1355603#3-2-cyanophenyl-propanoic-acid-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1355603?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1355603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

